3-Difluoromethoxy-5-(trifluoromethyl)aniline

CAS No.: 1806306-45-5

Cat. No.: VC2763154

Molecular Formula: C8H6F5NO

Molecular Weight: 227.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806306-45-5 |

|---|---|

| Molecular Formula | C8H6F5NO |

| Molecular Weight | 227.13 g/mol |

| IUPAC Name | 3-(difluoromethoxy)-5-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C8H6F5NO/c9-7(10)15-6-2-4(8(11,12)13)1-5(14)3-6/h1-3,7H,14H2 |

| Standard InChI Key | SLQLXGLNPCOANE-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1N)OC(F)F)C(F)(F)F |

| Canonical SMILES | C1=C(C=C(C=C1N)OC(F)F)C(F)(F)F |

Introduction

Chemical Structure and Properties

Structural Features

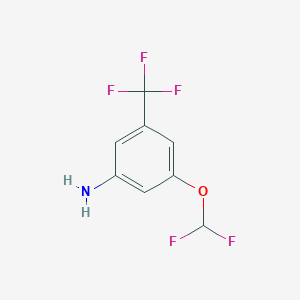

3-Difluoromethoxy-5-(trifluoromethyl)aniline features an aromatic ring with an amino (-NH₂) group, creating the aniline backbone. The distinctive feature of this compound is the presence of two fluorinated groups: a difluoromethoxy group (-OCHF₂) at the meta position (position 3) and a trifluoromethyl group (-CF₃) at the other meta position (position 5) relative to the amino group. This specific arrangement of substituents creates a unique electronic environment around the aromatic ring, influencing its reactivity and interaction with other molecules.

Physical and Chemical Properties

The physical and chemical properties of 3-Difluoromethoxy-5-(trifluoromethyl)aniline are primarily determined by its molecular structure, particularly the presence of five fluorine atoms. Below is a comprehensive table outlining the key properties of this compound:

| Property | Value/Description |

|---|---|

| CAS Number | 1806306-45-5 |

| IUPAC Name | 3-(difluoromethoxy)-5-(trifluoromethyl)aniline |

| Molecular Formula | C₈H₆F₅NO |

| Molecular Weight | 227.13 g/mol |

| Physical State | Solid (expected based on similar compounds) |

| Standard InChI | InChI=1S/C8H6F5NO/c9-7(10)15-6-2-4(8(11,12)13)1-5(14)3-6/h1-3,7H,14H2 |

| Standard InChIKey | SLQLXGLNPCOANE-UHFFFAOYSA-N |

| SMILES Notation | C1=C(C=C(C=C1N)OC(F)F)C(F)(F)F |

The compound's fluorine-rich structure likely confers properties such as high thermal stability, chemical resistance, and hydrophobicity. The electron-withdrawing nature of the fluorine atoms also affects the electronic distribution within the molecule, influencing its reactivity patterns, particularly at the amino group.

Chemical Reactivity

The chemical behavior of 3-Difluoromethoxy-5-(trifluoromethyl)aniline is predominantly influenced by two factors: the amine group's nucleophilicity and the electron-withdrawing effects of the fluorinated substituents. Understanding these interactions is crucial for predicting its reactivity patterns and potential applications.

Applications

Pharmaceutical Applications

Fluorinated aromatic compounds like 3-Difluoromethoxy-5-(trifluoromethyl)aniline have gained significant importance in pharmaceutical development due to several advantageous properties conferred by the fluorine atoms. The incorporation of fluorine often enhances metabolic stability, bioavailability, and binding selectivity of drug molecules.

This compound could serve as a valuable building block or intermediate in the synthesis of drug candidates, particularly those targeting conditions where fluorinated pharmaceuticals have shown promise, such as:

-

Central nervous system disorders

-

Anti-inflammatory agents

-

Antiviral and antimicrobial therapeutics

-

Cancer treatments

The specific arrangement of fluorine atoms in 3-Difluoromethoxy-5-(trifluoromethyl)aniline may offer unique interaction possibilities with biological targets, potentially leading to improved pharmacokinetic properties in resulting drug molecules.

Material Science Applications

In material science, fluorinated compounds are prized for their distinctive physical properties that can be incorporated into advanced materials:

-

Low surface energy materials with hydrophobic and oleophobic properties

-

Thermally stable polymers and coatings

-

Specialty surfactants and interface modifiers

-

Liquid crystal components for display technologies

The asymmetric distribution of fluorine atoms in 3-Difluoromethoxy-5-(trifluoromethyl)aniline could provide unique directional properties when incorporated into polymeric structures or supramolecular assemblies, potentially leading to materials with anisotropic characteristics.

Research Findings and Current Studies

Research involving 3-Difluoromethoxy-5-(trifluoromethyl)aniline is still emerging, focusing primarily on its potential as a synthetic building block in more complex molecular architectures. Scientific interest in this compound stems from the general trend of incorporating fluorinated moieties into pharmaceutical agents and specialized materials.

Current research directions likely include:

-

Exploration of more efficient and selective synthetic routes

-

Investigation of its reactivity patterns with various electrophiles and nucleophiles

-

Evaluation of its potential as a pharmacophore in medicinal chemistry

-

Assessment of structure-activity relationships in biological systems

The compound's relatively recent emergence in chemical catalogs suggests that further research into its specific applications is still developing, with potential discoveries yet to be fully realized and published in the scientific literature.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume